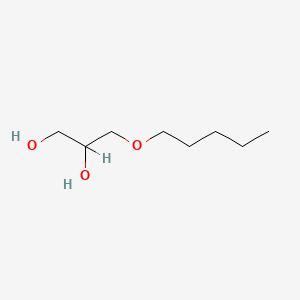

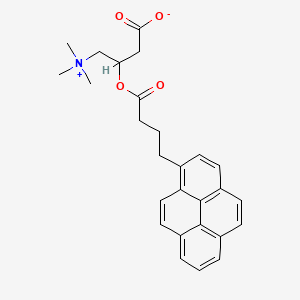

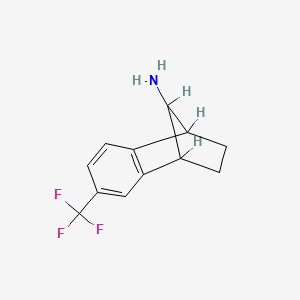

![molecular formula C10H12N2O3 B1207804 Acetamide, N-[2-(4-nitrophenyl)ethyl]- CAS No. 6270-07-1](/img/structure/B1207804.png)

Acetamide, N-[2-(4-nitrophenyl)ethyl]-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, involves several steps, including reduction, acetylation, ethylation, and condensation. Improvements in the synthesis process have been reported, such as using potassium hydroxide and acetone as solvent and bromoethane as the ethylating reagent, which simplifies operations and reduces costs while achieving high yields and purity (Gong Fenga, 2007). Another approach involves the reductive carbonylation of nitrobenzene to selectively form N-(4-hydroxyphenyl)acetamide in a one-pot synthesis, demonstrating an efficient and sustainable method (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

Molecular structure and docking analysis studies reveal insights into the anticancer properties of synthesized compounds related to Acetamide, N-[2-(4-nitrophenyl)ethyl]-. These studies highlight the importance of structural elements in determining biological activity, as seen in the orthorhombic crystal system of certain derivatives (G. Sharma et al., 2018).

Chemical Reactions and Properties

Research on the catalytic hydrogenation for the green synthesis of related compounds shows the development of novel catalysts that offer high activity, selectivity, and stability for the hydrogenation process. This represents an environmentally friendly and cost-effective approach to producing key intermediates for azo disperse dyes (Zhang Qun-feng, 2008).

Physical Properties Analysis

Studies on the solvatochromism of heteroaromatic compounds, including derivatives of Acetamide, N-[2-(4-nitrophenyl)ethyl]-, explore the effects of bifurcate hydrogen bond on IR spectrum and dipole moment in solution. These findings contribute to our understanding of the solvation dynamics and molecular interactions of these compounds (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

The exploration of electronic and biological interactions of Acetamide derivatives with polar liquids provides insights into the structural parameters, electron behavior, and biological properties of these compounds. This research helps in understanding the reactivity and potential applications of these compounds in pharmaceuticals (G. Bharathy et al., 2021).

Applications De Recherche Scientifique

Pharmacological Applications

Recent studies have extensively explored the pharmacological implications of acetaminophen (a compound related to Acetamide, N-[2-(4-nitrophenyl)ethyl]-) and its metabolites. One area of interest is the drug's metabolism and the resultant hepatotoxicity, a major concern due to the generation of toxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI). Research indicates that genetic variations significantly influence individual susceptibility to acetaminophen-induced liver injury, underscoring the importance of pharmacogenomics in predicting drug efficacy and safety (Krasniak et al., 2014). Furthermore, the study by Ohashi and Kohno (2020) delves into novel analgesic mechanisms of acetaminophen, suggesting that metabolites like AM404 can induce analgesia by acting on specific receptors in the brain and spinal cord, offering insights into new pain management techniques (Ohashi & Kohno, 2020).

Environmental Science Applications

The environmental fate and treatment of acetaminophen have garnered attention due to its ubiquitous presence in water bodies and potential ecotoxicological effects. Studies highlight the efficacy of advanced oxidation processes (AOPs) in degrading acetaminophen from aqueous environments, with a focus on identifying degradation by-products and assessing their biotoxicity. The review by Qutob et al. (2022) compiles data on the most common by-products and suggests that certain metabolites pose significant ecological risks, emphasizing the need for efficient degradation methods to mitigate environmental impact (Qutob et al., 2022).

Chemical Synthesis Processes

In chemical synthesis, the reactivity and functionalization of acetamide derivatives play a crucial role. Although the reviewed literature does not directly address Acetamide, N-[2-(4-nitrophenyl)ethyl]-, related research on acetamide and its derivatives provides insight into their potential applications in synthesizing various organic compounds. The exploration of process intensification techniques for ethyl acetate production, for instance, sheds light on the efficiency and economic benefits of innovative manufacturing processes, which could be relevant for the synthesis and application of acetamide derivatives (Patil & Gnanasundaram, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

N-(4-Nitrophenethyl)acetamide, also known as Acetamide, N-[2-(4-nitrophenyl)ethyl]-, is a synthetic nitro compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of N-(4-Nitrophenethyl)acetamide involves electrophilic aromatic substitution mechanism, where one or more nitro (NO2) groups are introduced in ortho and para position of organic compound molecule . This compound is an important semi-product in the final synthesis of N-(4-hydroxyphenyl) acetamide molecule .

Biochemical Pathways

It is known that this compound is used as a semi-product in the production of colors, pharmaceutical active compounds, and many other aromatic compounds .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1801607 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a synthetic nitro compound, it is important for obtaining many colors, medicaments, explosive, and other compounds .

Action Environment

The action, efficacy, and stability of N-(4-Nitrophenethyl)acetamide can be influenced by various environmental factors. For instance, the temperature must be continuously controlled during the nitration reaction of N-phenylacetamide, a process involved in the synthesis of N-(4-Nitrophenethyl)acetamide .

Propriétés

IUPAC Name |

N-[2-(4-nitrophenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUSBMKFDPKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064189 | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6270-07-1 | |

| Record name | N-(2-(p-Nitrophenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6270-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYLETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T15CQL50WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

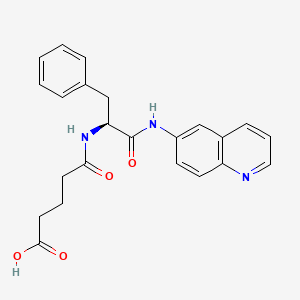

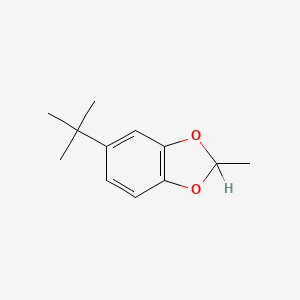

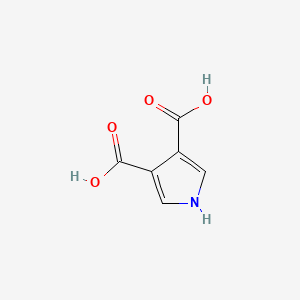

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)